Product packaging for Phenyl 2-aminoethyl selenoxide(Cat. No.:CAS No. 106929-78-6)

Phenyl 2-aminoethyl selenoxide

Cat. No.: B026535
CAS No.: 106929-78-6
M. Wt: 216.15 g/mol
InChI Key: BHCAZEJGPACTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2-aminoethyl selenoxide (PAESeO) is the oxidized selenoxide form generated during the antioxidant cycle of phenyl-2-aminoethyl selenide (PAESe). This compound is central to a highly efficient selenium-based redox system that has demonstrated significant research value in mitigating oxidative stress in biological models. The core mechanism of action involves a recyclable process where the parent selenide compound reacts with metabolic oxidants like hydrogen peroxide (H 2 O 2 ) and peroxynitrite (ONOO - ), producing this compound. This selenoxide is then readily reduced back to the active selenide form by cellular reductants such as glutathione (GSH) and ascorbate, creating a sustainable antioxidant cycle that protects against oxidant-induced damage . In research applications, studies on the related selenide precursor have shown promise in several key areas: • Chemoprotection: Demonstrated reduction of cardiotoxicity and cognitive deficits (e.g., "chemobrain") associated with the chemotherapeutic agent doxorubicin in preclinical models, without interfering with its anti-tumor efficacy . • Cellular Antioxidant Activity: Proven to consume hydrogen peroxide and decrease lipopolysaccharide-induced oxidative stress in human cell lines, supporting its role in supplementing cellular defenses . • Neuroprotection: Shown to ameliorate deficits in hippocampal synaptic plasticity and memory function, highlighting its potential in researching cognitive disorders linked to oxidative stress . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NOSe B026535 Phenyl 2-aminoethyl selenoxide CAS No. 106929-78-6

Properties

CAS No.

106929-78-6

Molecular Formula

C8H11NOSe

Molecular Weight

216.15 g/mol

IUPAC Name

2-phenylseleninylethanamine

InChI

InChI=1S/C8H11NOSe/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7,9H2

InChI Key

BHCAZEJGPACTOI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Se](=O)CCN

Canonical SMILES

C1=CC=C(C=C1)[Se](=O)CCN

Other CAS No.

106929-78-6

Synonyms

PAESeO
phenyl 2-aminoethyl selenoxide

Origin of Product

United States

Reaction Mechanisms and Reactivity of Phenyl 2 Aminoethyl Selenoxide

Selenoxide Elimination Reactions

Selenoxide elimination is a well-established method for the synthesis of alkenes from selenoxides. wikipedia.org It is a thermal, intramolecular elimination process that is mechanistically related to the Cope reaction. wikipedia.orgacs.org A key feature of this reaction is its rapidity compared to analogous sulfoxide (B87167) eliminations. wikipedia.orgwikiwand.com Most selenoxides undergo decomposition to the corresponding alkenes at mild temperatures, typically between -50 and 40 °C. wikipedia.org

Intramolecular Syn Elimination Pathway

The selenoxide elimination proceeds through an intramolecular syn elimination pathway. wikipedia.orgwikipedia.org This mechanism dictates that the selenoxide moiety and the β-hydrogen atom that is abstracted must be on the same side of the molecule, leading to a specific stereochemical outcome.

The reaction mechanism involves a five-membered cyclic transition state, classifying it as a concerted Ei (Elimination Internal) reaction. wikiwand.comnih.gov In this transition state, the carbon-hydrogen and carbon-selenium bonds are co-planar. wikipedia.org The selenoxide oxygen atom acts as an intramolecular base, abstracting a β-proton, which initiates the simultaneous cleavage of the carbon-selenium bond and the formation of the carbon-carbon double bond. nih.gov This process results in the formation of the alkene and a selenenic acid byproduct. nih.gov Computational studies have indicated that these transition states are asynchronous, with hydrogen transfer occurring earlier than the cleavage of the C-Se bond. nih.gov

The syn elimination pathway inherently controls the stereochemistry of the resulting alkene. For acyclic systems, the reaction is highly selective for the formation of trans or (E)-alkenes. wikipedia.orgmdpi.com The regioselectivity of the elimination is influenced by several factors. The formation of conjugated double bonds is generally favored. wikipedia.org In cyclic systems, endocyclic double bonds are predominantly formed unless there is no available syn hydrogen in the ring. wikipedia.org

Computational studies have shown that substituents can influence the regioselectivity. For instance, oxygen and nitrogen substituents at the β-position tend to favor the formation of allylic ethers, alcohols, and amines. nih.gov In contrast, delocalizing groups like cyano substituents lead exclusively to the formation of vinylic products. nih.gov

Table 1: Regioselectivity in Selenoxide Eliminations

Substrate Type Predominant Product Reference
Acyclic α-phenylseleno carbonyl compounds trans-alkene wikipedia.org
Cyclic selenoxides Endocyclic alkene wikipedia.org
Hydroxyselenide Exocyclic elimination rsc.org
Ketone with selenide (B1212193) Endocyclic elimination rsc.org
β-Oxygen/Nitrogen substituted selenoxides Allylic products nih.gov
β-Cyano substituted selenoxides Vinylic products nih.gov

Heteroatom Analogues in Selenoxide Eliminations

The principles of selenoxide elimination can be extended to substrates where one or both of the carbon atoms involved in the newly formed double bond are replaced by heteroatoms.

The elimination of α-aminoalkyl selenoxides, such as phenyl 2-aminoethyl selenoxide, provides a pathway for the formation of imines. mdpi.com This reaction proceeds through a similar syn elimination mechanism. In a related process, the initially formed enamine can undergo subsequent hydrolysis to yield primary and secondary amines. mdpi.com

Selenoxide eliminations are notably more facile than the corresponding eliminations of their oxygen, nitrogen, and sulfur analogues. This is reflected in the lower activation energies for the selenoxide reactions. Computational studies have provided quantitative comparisons of these activation energies. The increased reactivity of selenoxides compared to sulfoxides is attributed to the greater basicity of the selenoxide oxygen and the weaker carbon-selenium bond compared to the carbon-sulfur bond. nih.gov While telluroxides might be expected to eliminate even faster, their reactivity is often hampered by a detrimental hydration process. nih.gov

Table 2: Calculated Activation Energies for Chalcogenoxide Eliminations

Chalcogenoxide Oxidation State Activation Energy (kcal/mol) Reference
Sulfoxide 0 Higher nih.gov
Selenoxide 0 Lower nih.gov
Telluroxide 0 Potentially lowest (without hydration) nih.gov

Selenoxide Elimination-Triggered Enamine Hydrolysis

A novel selenium-based reaction mechanism involves a selenoxide elimination that subsequently triggers the hydrolysis of an enamine. nih.govresearchgate.netmdpi.com This one-pot process serves as an innovative strategy for the formation of primary and secondary amines under oxidative conditions. nih.govmdpi.comdntb.gov.ua The reaction is initiated by the oxidation of the corresponding selenide to a selenoxide. nih.gov This is followed by an intramolecular syn elimination, a process where the selenoxide moiety abstracts a beta-proton, leading to the formation of an enamine and selenenic acid. mdpi.comacs.org The enamine intermediate is then hydrolyzed to yield the final primary or secondary amine product. researchgate.net

The mechanism has been investigated using Nuclear Magnetic Resonance (NMR), mass spectrometry, and Density Functional Theory (DFT) calculations. nih.govmdpi.com Computational studies show that the initial intramolecular elimination step to form the enamine and selenenic acid is highly exergonic and requires a relatively low activation energy of 7.6 kcal mol⁻¹. mdpi.com This discovery paves the way for new strategies to selectively release bioactive molecules. nih.govmdpi.com

Stereochemical Considerations in Selenoxide Eliminations

Selenoxide elimination is a stereospecific reaction that proceeds through an intramolecular syn elimination pathway. wikipedia.orgwikipedia.org This mechanism requires the five participating atoms (H-C-C-Se-O) to be coplanar in the transition state. wikipedia.orgwikipedia.org This geometric constraint dictates the stereochemical outcome of the reaction.

For acyclic systems, the reaction is highly selective for the formation of trans (E) double bonds. wikipedia.org In cyclic systems, the stereochemical outcome is dependent on the accessibility of a syn β-hydrogen. Elimination will occur to form an endocyclic double bond unless no syn hydrogen is available in the ring. wikipedia.org The rate of elimination can be significantly affected by the stereochemistry of the selenoxide. For instance, in a study involving steroidal selenoxides, one diastereomer with a more accessible syn conformation for elimination decomposed at 0 °C, while the other, which was more sterically hindered, remained stable up to 5 °C. wikipedia.orgmdpi.com While the selenium atom is a stereogenic center, the effect of epimerization at this center on the elimination reaction is not yet fully understood. wikipedia.org

Competing and Side Reactions: Seleno-Pummerer Rearrangement and Over-oxidation

The desired selenoxide elimination pathway can be complicated by competing side reactions, notably the seleno-Pummerer rearrangement and over-oxidation.

The Seleno-Pummerer rearrangement is the selenium analog of the Pummerer reaction for sulfoxides. organicreactions.org It involves the reaction of a selenoxide, typically activated by an acid anhydride, to form an α-acyloxy selenide. organicreactions.orgnih.gov This reaction is less common than its sulfur counterpart because the facile syn-elimination of selenoxides often occurs preferentially, especially when β-hydrogens are present. sci-hub.st However, in substrates lacking β-hydrogens or under specific conditions, the seleno-Pummerer reaction can become a significant pathway. sci-hub.st It has been utilized in domino reactions, such as the domino Michael–seleno Pummerer reaction, to introduce a formylmethyl (B1220840) unit to 1,3-dicarbonyl compounds. sci-hub.st

Over-oxidation is another potential side reaction. While selenium is somewhat more resistant to over-oxidation than sulfur, the selenenic acid (RSeOH) formed during the elimination is readily oxidized to seleninic acid (RSeO₂H) under the reaction conditions. mdpi.comacs.org The use of excess oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to undesired oxidation of the starting material or the alkene product. wikipedia.org For substrates that are sensitive to oxidation, meta-Chloroperoxybenzoic acid (mCPBA) is a preferred oxidant as it is consumed at a temperature below which the elimination occurs, thus preventing product oxidation. wikipedia.org In some cases, the selenium atom can be progressively oxidized to higher oxidation states, such as in perseleninic acid, where selenium reaches an oxidation state of +4. nih.gov

nih.govwikipedia.org-Sigmatropic Rearrangements of Allylic Selenoxides

The nih.govwikipedia.org-sigmatropic rearrangement is a powerful and synthetically valuable transformation of allylic selenoxides, providing a method for the synthesis of allylic alcohols. nih.govwikipedia.org The reaction proceeds by the oxidation of an allylic selenide to the corresponding selenoxide, which then undergoes a concerted pericyclic rearrangement to form an allylic selenenate ester. nih.gov Subsequent hydrolysis of this unstable intermediate yields the rearranged allylic alcohol. nih.govresearchgate.net This rearrangement is mechanistically related to the Mislow–Evans rearrangement of allylic sulfoxides. wikipedia.org

[19][21]-Sigmatropic Rearrangements of Allylic Selenoxides

Mechanistic Pathways and Transition State Analysis (Endo/Exo Conformations)

The nih.govwikipedia.org-sigmatropic rearrangement of allylic selenoxides proceeds through a five-membered, envelope-like transition state. wikipedia.orgwikipedia.org Two primary conformations for this transition state are possible: endo and exo. nih.govodu.edu The relative energies of these transition states determine the stereoselectivity of the reaction.

Density-functional theory (DFT) calculations have been used to model these transition states. nih.govnih.gov For unsubstituted or simple allylic selenoxides, the endo transition state is generally preferred energetically. nih.govodu.edunih.gov This preference is attributed to stabilizing electrostatic interactions between the hydrogen at the 2-position of the allyl group and the phenyl ring. nih.gov In the endo transition state, the five-membered ring is formed with the largest substituent on the allyl group oriented away from the phenyl ring. Hydrocarbon groups generally favor an exo orientation in the transition state, while anion-stabilizing groups prefer the endo orientation. wikipedia.org

Influence of Substituents on Activation Barriers and Stereoselectivity

Substituents on both the allylic backbone and the phenyl ring of the selenoxide have a significant impact on the activation barriers and stereoselectivity of the nih.govwikipedia.org-sigmatropic rearrangement. nih.govnih.gov

Allylic Substituents:

Substitution at the 1- or (E)-3- position of the allyl group tends to increase the energy difference between the endo and exo transition states, leading to higher enantioselectivity. nih.govodu.edu

Substitution at the 2-position, however, introduces steric hindrance with the phenyl ring in the endo conformation. This destabilizes the endo transition state, raising the activation barrier and causing the exo pathway to be favored. nih.gov

Phenyl Ring Substituents:

Electron-withdrawing groups, such as an ortho-nitro group on the phenyl ring, can lower the activation barriers for the rearrangement. nih.govnih.gov This substitution also increases the energy difference between the endo and exo transition states, further enhancing stereoselectivity and shifting the reaction equilibrium toward the products. nih.govodu.edu

The following table summarizes the calculated effects of methyl substitution on the relative Gibbs free energy of activation (ΔΔG‡) for the rearrangement.

Substituent PositionPreferred Transition StateΔΔG‡ (endo-exo) (kcal/mol)Effect on Stereoselectivity
UnsubstitutedEndo0.3Low
1-MethylEndo1.3Enhanced
2-MethylExo-1.0Reversed Preference
(E)-3-MethylEndo1.1Enhanced
(Z)-3-MethylEndo0.4Low

Data compiled from theoretical studies. nih.gov

Redox Chemistry and Selenium Cycling

The chemistry of this compound is intrinsically linked to the redox properties of selenium. Selenium can readily cycle between various oxidation states, most commonly Se(-II) in selenides, Se(0) in elemental selenium, Se(+II) in selenenic acids, and Se(+IV) in seleninic acids and selenoxides. nih.govrsc.org This facile redox cycling allows organoselenium compounds to act as versatile reagents and catalysts in a wide range of oxidation and reduction reactions. rsc.orgnih.gov

In the context of the reactions discussed, the key step is the oxidation of a selenide [Se(II)] to a selenoxide [Se(IV)]. nih.govnih.gov This is typically achieved using oxidants like hydrogen peroxide or mCPBA. wikipedia.org The selenoxide is generally an unstable intermediate that proceeds to react via elimination or rearrangement. wikipedia.org The elimination reaction regenerates a selenium species in a lower oxidation state (selenenic acid, RSeOH), which can then participate in further redox reactions. acs.org This ability to be oxidized and then reduced forms the basis for catalytic cycles where a small amount of an organoselenium compound can be used to mediate an oxidative process, with a stoichiometric oxidant like H₂O₂ regenerating the active species. nih.govnih.gov The antioxidant activity of many organoselenium compounds is also tied to this redox cycling, as they can scavenge reactive oxygen species. tandfonline.com

Oxidation by Reactive Oxygen and Nitrogen Species (e.g., Peroxynitrite, Hydrogen Peroxide)

Phenyl 2-aminoethyl selenide (PAESe), the precursor to this compound (PAESeO), undergoes rapid oxidation in the presence of reactive oxygen and nitrogen species. Peroxynitrite, a potent cytotoxic agent, oxidizes PAESe and its derivatives with second-order rate constants ranging from 900 to 3000 M⁻¹s⁻¹ at a neutral pH of 7.0 and 25°C. nih.gov These reaction rates are approximately 3 x 10⁴ times greater than those observed for the oxidation of selenides by hydrogen peroxide. nih.gov

High-performance liquid chromatography (HPLC) analysis has confirmed that the reaction of PAESe with both peroxynitrite and hydrogen peroxide yields the corresponding this compound as the exclusive selenium-containing product. nih.gov The stoichiometry of this oxidation is 1 mole of PAESe oxidized per 1 mole of oxidant, resulting in the formation of 1 mole of PAESeO. nih.gov The influence of para-substituents on the reaction rate constants, as studied through Hammett plots, is consistent with an S(N)2-type mechanism. nih.gov

OxidantSecond-Order Rate Constant (M⁻¹s⁻¹) at pH 7.0, 25°CProductStoichiometry (Selenide:Oxidant:Selenoxide)
Peroxynitrite900 - 3000This compound1:1:1
Hydrogen Peroxide~0.03 - 0.1This compound1:1:1

Reduction Processes and Regeneration of Selenides (e.g., by Ascorbate (B8700270), Glutathione)

The reduction of selenoxides back to their corresponding selenides is a critical process, particularly in biological contexts where catalytic cycles are involved. Ascorbate and glutathione (B108866) are key biological reductants capable of regenerating selenides from selenoxides. nih.gov The ascorbate-glutathione pathway plays a crucial role in cellular redox homeostasis by detoxifying reactive oxygen species. nih.gov In this pathway, glutathione (GSH) can reduce dehydroascorbate, the oxidized form of ascorbate, either directly or through the action of dehydroascorbate reductase. nih.gov This regenerated ascorbate can then participate in the reduction of selenoxides.

The regeneration of the selenide from the selenoxide is a pivotal step in the catalytic antioxidant activity of organoselenium compounds. This process ensures that the catalytically active selenide is available to scavenge additional reactive oxygen species.

Nucleophilic Behavior of the Selenium Atom in Oxidation Reactions

In the oxidation of phenylaminoethyl selenides by peroxynitrite and hydrogen peroxide, the selenium atom acts as the nucleophile. nih.gov The reaction proceeds via an S(N)2-type mechanism where the selenium atom attacks the oxidant. nih.gov The nucleophilicity of selenium is a key characteristic of organoselenium compounds. wikipedia.orgrsc.org Selenium compounds are generally more nucleophilic than their sulfur counterparts. wikipedia.org This enhanced nucleophilicity contributes to the rapid reaction rates observed with strong oxidants like peroxynitrite. The ability of selenium to stabilize a positive charge in the transition state further facilitates these reactions. nih.gov

Other Significant Transformations Involving Selenium Intermediates

Beyond direct oxidation and reduction, selenium intermediates derived from this compound and related compounds can participate in a variety of other significant chemical transformations.

Nucleophilic Substitution Reactions

The carbon-selenium bond can be susceptible to nucleophilic attack, leading to substitution reactions. While aromatic rings are generally nucleophilic, the presence of electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.org In the context of organoselenium compounds, the selenium moiety itself can influence the reactivity of the aromatic ring. Furthermore, the selenium atom in selenides can act as a nucleophile, for example, by reacting with alkyl halides to form selenonium salts. wikipedia.org The anchimeric assistance provided by a selenium atom can be significantly greater than that of a sulfur atom, making certain selenium compounds highly reactive in nucleophilic substitution reactions. mdpi.com

Selenium-Induced Ring Closures (Cyclofunctionalization)

Electrophilic selenium species, often generated in situ from phenyl selenides, are effective at inducing the cyclization of unsaturated substrates that contain an internal nucleophile. researchgate.netresearchgate.netnih.gov This process, known as selenium-induced cyclofunctionalization or selenocyclization, is a powerful method for constructing heterocyclic compounds. researchgate.netresearchgate.net For instance, the reaction of an alkene with an appropriately positioned hydroxyl or amine group in the presence of an electrophilic selenium reagent can lead to the formation of cyclic ethers or amines. researchgate.netresearchgate.net The reaction typically proceeds through the formation of a seleniranium ion intermediate, which is then attacked by the internal nucleophile. cardiff.ac.uk These cyclization reactions often exhibit high regio- and stereoselectivity. researchgate.net

Substrate TypeNucleophileResulting Heterocycle
Unsaturated AlcoholsHydroxyl groupCyclic ethers (e.g., tetrahydrofurans, tetrahydropyrans)
Unsaturated AminesAmino groupCyclic amines (e.g., pyrrolidines, piperidines)

Radical Generation and Cyclization Reactions Utilizing Phenyl Selenides

Phenyl selenides are versatile precursors for the generation of carbon-centered radicals. libretexts.orgresearchgate.net These radicals can then undergo intramolecular cyclization reactions to form cyclic products, often with a preference for the formation of five-membered rings. libretexts.org The generation of the radical is typically initiated by the reaction of the phenyl selenide with a radical initiator, such as AIBN, in the presence of a reducing agent like tris(trimethylsilyl)silane. researchgate.net An alternative method for generating selenium-centered radicals is through the photolysis of diphenyl diselenide. nih.govnih.gov These selenium radicals can then add to alkenes or alkynes, initiating a cascade of radical reactions that can lead to complex cyclic structures. nih.govnih.gov

Electrophilic Selenylation Reactions of Olefins and Arenes

Electrophilic selenium reagents are valuable tools in organic synthesis for the introduction of selenium functionalities into organic molecules. These reactions, particularly with olefins and arenes, proceed through mechanisms that underscore the electrophilic nature of the selenium atom. While specific research on "this compound" in this context is not extensively documented in publicly available literature, the general principles of electrophilic selenylation can be illustrated through the reactivity of other well-studied phenylselanyl compounds.

The addition of electrophilic selenium species to alkenes is a significant method for the functionalization of carbon-carbon double bonds. wiley-vch.de The process typically involves an anti-addition mechanism, initiated by the formation of a seleniranium ion intermediate. wiley-vch.de This three-membered ring is then opened by a nucleophile.

The reaction of selenium electrophiles with arenes, on the other hand, typically follows the course of electrophilic aromatic substitution, where the selenium reagent acts as the electrophile attacking the electron-rich aromatic ring.

Electrophilic Selenylation of Olefins

The electrophilic addition of selenium compounds to olefins is a well-established method for the 1,2-difunctionalization of alkenes. The reaction is initiated by the attack of the electron-rich π-bond of the olefin on the electrophilic selenium reagent. This leads to the formation of a cyclic seleniranium ion intermediate. wiley-vch.de The presence of this intermediate has been supported by various mechanistic studies. nih.gov

A variety of electrophilic selenium reagents can be employed for these transformations, including phenylselenyl halides (PhSeCl, PhSeBr). nih.govresearchgate.net The choice of reagent and reaction conditions can influence the outcome of the reaction.

Table 1: Representative Examples of Electrophilic Selenylation of Olefins with Phenylselenyl Chloride

Olefin SubstrateNucleophile/SolventProductYield (%)
StyreneMethanol2-methoxy-1-phenyl-1-(phenylselanyl)ethane95
CyclohexeneWater2-(phenylselanyl)cyclohexan-1-ol88
1-OcteneAcetic Acid1-acetoxy-2-(phenylselanyl)octane92

Electrophilic Selenylation of Arenes

The introduction of a selenium moiety onto an aromatic ring via electrophilic substitution requires a sufficiently reactive selenium electrophile and an activated aromatic substrate. Electron-rich aromatic compounds, such as phenols, anilines, and their derivatives, are suitable substrates for this transformation. researchgate.net

The reaction mechanism is analogous to other electrophilic aromatic substitution reactions. The electrophilic selenium species attacks the π-system of the arene to form a σ-complex, also known as an arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the arylselanyl product. The position of substitution (ortho, para, or meta) is directed by the activating groups already present on the aromatic ring.

Reagents such as (phenylseleno)dimethylsulfonium tetrafluoroborate (B81430) have been shown to be effective for the direct selenation of electron-rich aromatic compounds. researchgate.net

Table 2: Representative Examples of Electrophilic Selenylation of Arenes

Arene SubstrateSelenium ReagentProductYield (%)
Aniline(Phenylseleno)dimethylsulfonium tetrafluoroborate4-(phenylselanyl)aniline~50
Phenol(Phenylseleno)dimethylsulfonium tetrafluoroborate4-(phenylselanyl)phenol~50
Anisole(Phenylseleno)dimethylsulfonium tetrafluoroborate4-methoxy-1-(phenylselanyl)benzene~50

Computational and Theoretical Investigations of Phenyl 2 Aminoethyl Selenoxide Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a cornerstone for investigating the reactivity of selenoxides. By modeling the electronic structure of molecules, DFT allows for the detailed exploration of reaction pathways, transition states, and the energetic factors that govern chemical transformations. Studies on various organoselenium compounds reveal common mechanistic themes, such as syn-elimination and mdpi.comnih.gov-sigmatropic rearrangements, which are directly applicable to understanding the behavior of Phenyl 2-aminoethyl selenoxide. nih.govresearchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Transition States

A primary application of DFT in organoselenium chemistry is the elucidation of reaction mechanisms, particularly the syn-elimination pathway, which is characteristic of selenoxides and a key method for synthesizing alkenes. acs.orgwikipedia.org This reaction proceeds through a concerted, five-centered intramolecular transition state where the selenoxide oxygen acts as a base, abstracting a β-proton. nih.govwikipedia.orgnih.gov DFT calculations are used to locate and characterize the geometry of this transition state, confirming the coplanarity of the C-H and C-Se bonds required for the elimination. wikipedia.org

For example, in a computational study on the selenoxide elimination-triggered hydrolysis of an enamine, DFT calculations at the COSMO-ZORA-OLYP/TZ2P level of theory identified the key intramolecular elimination transition state (TSelim). nih.gov This provided a step-by-step molecular picture of the bond-breaking and bond-forming events.

Another significant reaction pathway for analogous allylic aryl-selenoxides is the mdpi.comnih.gov-sigmatropic rearrangement. mdpi.com DFT has been employed to model the endo and exo transition states of this rearrangement. These calculations help predict which pathway is preferred, explaining the stereoselectivity observed in these reactions. For instance, the endo transition state is generally favored for unsubstituted allylic selenoxides. mdpi.com

Calculation of Activation and Reaction Energies (Enthalpy, Entropy, Free Energy)

In the context of mdpi.comnih.gov-sigmatropic rearrangements of allylic aryl-selenoxides, DFT calculations have shown that the activation barrier (ΔG‡) is significantly lower than for the analogous sulfoxide (B87167) rearrangement, and the equilibrium strongly favors the product, making the reaction effectively irreversible. mdpi.com

Table 1: Calculated Electronic Energies for Selenoxide and Selenone Syn-Elimination Reactions (Gas Phase)
ReactantProductActivation Energy (ΔE, kcal/mol)Reaction Energy (ΔE, kcal/mol)
Ethyl methyl selenoxideEthene + Methaneselenenic acid10.15.1
Ethyl methyl selenoneEthene + Methaneselenonic acid14.8-28.7
Methyl hydrazinyl selenoxideDiimide + Methaneselenenic acid10.15.1
Methyl hydrazinyl selenoneDiimide + Methaneselenonic acid14.1-28.4

Data sourced from a computational study on heteroatom analogues of selenoxide syn eliminations. mdpi.com The values illustrate the general trend of lower activation energies for selenoxides compared to selenones.

Analysis of Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org Computational models can account for these effects using various solvation models. The most common are implicit (continuum) models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. nih.gov

In studies of selenoxide eliminations and related reactions, solvent effects have been shown to be variable. mdpi.com Depending on the specific reaction, the presence of a solvent can either increase or decrease the activation energy. This is attributed to the preferential solvation of either the starting materials or the transition state. mdpi.com For example, DFT calculations incorporating solvent effects can reveal whether a polar solvent might stabilize a charge-separated transition state, thereby lowering the activation barrier. rsc.org

Theoretical Modeling of Electronic Structure and Reactivity Descriptors

Conceptual DFT provides a range of descriptors that help in understanding and predicting the chemical reactivity of molecules like this compound. nih.govmdpi.com These descriptors are derived from the molecule's electronic structure. Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a selenoxide, the oxygen atom is expected to be an electron-rich, nucleophilic site.

Global Reactivity Descriptors: Quantities like electrophilicity (ω) and nucleophilicity (N) indices provide a quantitative measure of a molecule's tendency to act as an electrophile or nucleophile. mdpi.com

These theoretical tools allow for a detailed analysis of how the phenyl group and the aminoethyl side chain in this compound influence the reactivity of the selenoxide functional group. researchgate.netnih.gov

Molecular Dynamics and Conformational Analysis

While DFT is excellent for studying reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. acs.org MD simulations can provide insights into the flexibility of the aminoethyl side chain and the rotational freedom of the phenyl group in this compound.

Such simulations can identify the most stable, low-energy conformations of the molecule and the energy barriers between them. h-brs.de This information is crucial because the reactivity of the selenoxide, particularly in syn-elimination reactions, is highly dependent on its ability to adopt the correct conformation for the transition state. wikipedia.org MD simulations can also be used to study how the molecule interacts with solvent molecules on a dynamic, explicit level, providing a more detailed picture than implicit solvent models. acs.orgh-brs.de

Computational Predictions in Reaction Design and Discovery

The insights gained from computational studies are not purely academic; they have practical applications in the design of new reactions and the discovery of novel chemical transformations. rsc.org By predicting the reactivity and selectivity of organoselenium compounds, computational chemistry can guide synthetic chemists in choosing the right substrates, reagents, and reaction conditions. researchgate.net

For example, DFT calculations that predict how substituents on the phenyl ring might affect the activation energy of a selenoxide elimination can help in designing a more efficient reaction. If a reaction is predicted to have a high energy barrier, computational modeling can be used to screen for catalysts or modifications to the substrate that might lower this barrier. This predictive power accelerates the process of discovery and optimization in synthetic organic chemistry. rsc.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would identify the number and types of hydrogen atoms in the Phenyl 2-aminoethyl selenoxide molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the aminoethyl chain. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the selenoxide group. Furthermore, spin-spin coupling patterns would reveal which protons are adjacent to one another, helping to confirm the connectivity of the ethyl chain.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. A ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. This would include distinct resonances for the carbons in the phenyl group and the two carbons in the ethyl sidechain. The chemical shift of the carbon atom directly bonded to the selenium atom would be of particular interest, as it is highly sensitive to the oxidation state of the selenium.

Selenium-77 (⁷⁷Se) NMR Spectroscopy

As an organoselenium compound, Selenium-77 (⁷⁷Se) NMR spectroscopy is a crucial and highly specific technique for characterization. The ⁷⁷Se nucleus is NMR-active (spin ½) and its chemical shifts are extremely sensitive to the electronic environment around the selenium atom, spanning a very wide range. The chemical shift for this compound would fall within the characteristic range for selenoxides, which is distinct from that of selenides or other selenium functional groups. This measurement would provide direct and unambiguous confirmation of the selenoxide moiety.

Two-Dimensional NMR Techniques (HMBC, HSQC, COSY, NOESY)

To assemble the complete molecular structure and confirm atomic connectivity, a suite of two-dimensional (2D) NMR experiments would be employed:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct, one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over two to three bonds) between protons and carbons, which is essential for piecing together the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, confirming the sequence of protons in the aminoethyl chain and their relationships within the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which can be used to determine the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the calculation of the unique elemental formula (C₈H₁₁NOSe), providing definitive confirmation of the compound's atomic composition and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of thermally labile compounds like this compound. In positive ion mode, the compound is expected to be readily protonated at the basic amino group, yielding a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₁₁NOSe, the theoretical monoisotopic mass is 217.0006 Da. Therefore, the ESI-MS spectrum should exhibit a strong signal corresponding to the [M+H]⁺ ion at m/z 217.

A characteristic feature of organoselenium compounds in mass spectrometry is the distinctive isotopic pattern generated by selenium's multiple natural isotopes: ⁷⁴Se (0.87%), ⁷⁶Se (9.36%), ⁷⁷Se (7.63%), ⁷⁸Se (23.78%), ⁸⁰Se (49.61%), and ⁸²Se (8.73%) researchgate.net. This results in a unique cluster of peaks for the molecular ion and any selenium-containing fragments, which is a definitive confirmation of the element's presence in the molecule. The most abundant peak in the cluster corresponds to the ⁸⁰Se isotope researchgate.net.

Tandem mass spectrometry (MS/MS) analysis, involving collision-induced dissociation (CID) of the precursor [M+H]⁺ ion, provides further structural information. While specific fragmentation data for this compound is not widely published, fragmentation pathways for related phenylselanyl compounds have been studied researchgate.net. Common fragmentation reactions for even-electron ions generated by ESI include inductive cleavages and rearrangements nih.govrsc.org. Potential fragmentation for this compound could involve the loss of small neutral molecules such as water or the cleavage of the C-C bond between the ethyl group and the selenoxide moiety. The study of fragmentation patterns is essential for the structural elucidation of novel or modified organoselenium compounds rsc.org.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the phenyl group, the aminoethyl side chain, and the selenoxide group.

The key diagnostic band is the Se=O stretching vibration. For selenoxides, this bond typically gives rise to a strong absorption in the 800-900 cm⁻¹ region of the spectrum researchgate.net. The presence of a band in this range is a strong indicator of the selenoxide functionality. Other Se-O related bending and stretching vibrations may appear at lower frequencies researchgate.netresearchgate.net.

The aromatic phenyl group exhibits several characteristic bands. These include C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region vscht.cz. The primary amino group (-NH₂) shows characteristic N-H stretching vibrations, usually as two bands in the 3500-3300 cm⁻¹ range msu.edu. Additionally, an N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹. The aliphatic ethyl linker will contribute C-H stretching bands below 3000 cm⁻¹ and C-H bending vibrations around 1470-1370 cm⁻¹ vscht.cz.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
N-H StretchPrimary Amine3500 - 3300 (typically two bands)Medium
Aromatic C-H StretchPhenyl Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchEthyl Group3000 - 2850Medium
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium to Strong
Aromatic C=C StretchPhenyl Ring1600 - 1450 (multiple bands)Medium to Strong
Se=O StretchSelenoxide900 - 800Strong
C-N StretchAminoethyl1250 - 1020Medium
C-H Out-of-Plane BendPhenyl Ring900 - 675Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. Aromatic systems like benzene (B151609) exhibit strong absorption in the UV region due to π→π* electronic transitions shimadzu.com. For benzene itself, characteristic absorptions occur around 180 nm, 200 nm, and a weaker, fine-structured band around 255 nm shimadzu.com.

Chromatographic Methods for Separation and Product Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, purification, and quantitative analysis of this compound. Studies have confirmed the use of HPLC to analyze this compound, identifying it as the sole selenium-containing product from the oxidation of phenylaminoethyl selenide (B1212193) with oxidants like hydrogen peroxide and peroxynitrite.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for separating organoselenium compounds. In this method, a nonpolar stationary phase (such as C18 or a phenyl-based column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic nature, this compound interacts with phenyl stationary phases through both hydrophobic and π-π interactions.

Furthermore, since the selenium atom in a selenoxide can be a stereocenter, HPLC with a chiral stationary phase can be utilized to separate enantiomers or diastereomers of related chiral selenoxides. This is critical in stereoselective synthesis and for studying the biological activity of specific stereoisomers.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm the compound's stoichiometry and purity.

For this compound, the molecular formula is C₈H₁₁NOSe. Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), Oxygen (15.999 u), and Selenium (78.971 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 216.15 g/mol . Comparing the experimentally determined percentages of C, H, and N with the theoretical values is a standard method for verifying the identity and purity of a synthesized batch of the compound.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
CarbonC12.011896.08844.45 %
HydrogenH1.0081111.0885.13 %
NitrogenN14.007114.0076.48 %
OxygenO15.999115.9997.40 %
SeleniumSe78.971178.97136.53 %
Total 216.153 100.00 %

Applications in Advanced Organic Synthesis

Stereoselective Alkene Synthesis via Selenoxide Elimination

The syn-elimination of selenoxides is a cornerstone of modern alkene synthesis, prized for its mild reaction conditions and high stereoselectivity. The process involves the oxidation of a corresponding selenide (B1212193) to a selenoxide, which then undergoes a concerted intramolecular elimination to form an alkene. wikipedia.org This reaction proceeds through a five-membered cyclic transition state where the selenium, oxygen, the two carbons of the forming double bond, and a hydrogen atom are coplanar. wikipedia.org This geometric constraint dictates a syn-periplanar arrangement of the C-H and C-Se bonds, leading to a predictable stereochemical outcome. wikipedia.org

The general mechanism for selenoxide elimination is as follows:

Oxidation: The selenium atom of the precursor selenide is oxidized to a selenoxide using common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). mdpi.com

Syn-Elimination: The selenoxide undergoes a thermal intramolecular elimination, where the selenoxide oxygen acts as an internal base to abstract a β-proton, leading to the formation of a carbon-carbon double bond and a selenenic acid byproduct. nih.gov

This methodology is highly effective for the stereoselective synthesis of trans-alkenes from acyclic precursors. wikipedia.org While specific studies detailing the use of Phenyl 2-aminoethyl selenoxide for the synthesis of a wide range of substituted alkenes are not extensively documented, the underlying principles of selenoxide chemistry suggest its utility in this area. The stereoselectivity of the elimination is a direct consequence of the concerted syn-elimination mechanism.

Table 1: General Parameters for Stereoselective Alkene Synthesis via Selenoxide Elimination

ParameterDescriptionTypical Conditions/Observations
Precursor β-Phenylseleno amineTypically prepared by nucleophilic addition of a selenium reagent to an electrophile or vice versa.
Oxidant Hydrogen peroxide, mCPBA, OzoneChoice of oxidant can depend on the sensitivity of other functional groups in the molecule. mdpi.com
Temperature -50 to 40 °CThe elimination often proceeds at or below room temperature. wikipedia.org
Stereochemistry Syn-eliminationLeads to high stereoselectivity, favoring trans-alkenes in acyclic systems. wikipedia.org

Formation of α,β-Unsaturated Carbonyl Compounds

A prominent application of selenoxide elimination is the synthesis of α,β-unsaturated carbonyl compounds, which are valuable building blocks in organic synthesis. scribd.com The general strategy involves the α-selenylation of a saturated carbonyl compound, followed by oxidation and in situ elimination. wikipedia.org

The synthesis proceeds via the following steps:

Enolate Formation: A ketone or aldehyde is treated with a base (e.g., lithium diisopropylamide, LDA) to generate an enolate.

α-Selenylation: The enolate is then quenched with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or bromide (PhSeBr), to introduce the phenylseleno group at the α-position. wikipedia.org

Oxidation and Elimination: The resulting α-phenylseleno carbonyl compound is oxidized to the corresponding selenoxide, which readily undergoes syn-elimination to afford the α,β-unsaturated carbonyl compound. wikipedia.orgorganicreactions.org

This method provides a reliable route to enones and enals under mild conditions. researchgate.net Although direct and specific examples employing this compound for this transformation are not prevalent in the literature, the fundamental reactivity of the phenylseleno moiety is the key driver of this reaction. Therefore, it is plausible that a precursor, Phenyl 2-aminoethyl selenide, could be used to introduce the necessary functional group, which upon oxidation would lead to the desired unsaturated product.

Synthesis of Amines and Related Nitrogen-Containing Architectures

A particularly noteworthy application that directly involves the amino-substituted selenoxide framework is the synthesis of primary and secondary amines. Research has shown that the selenoxide elimination of mono- or disubstituted 2-phenyl-2-(phenylselanyl)ethan-1-amines leads to the formation of amines. mdpi.com This transformation proceeds through a novel reaction mechanism involving a selenoxide elimination-triggered enamine hydrolysis. mdpi.com

The proposed mechanism involves:

Oxidation: The selenium atom of the 2-amino-organoselenide is oxidized to the corresponding selenoxide. mdpi.com

Syn-Elimination: An intramolecular syn-elimination occurs, leading to the formation of an enamine intermediate and selenenic acid. mdpi.com

Hydrolysis: The enamine intermediate is then hydrolyzed to yield the corresponding primary or secondary amine. mdpi.com

This one-pot reaction provides a novel strategy for the selective release of bioactive molecules containing amino functionalities. mdpi.com The reaction is initiated under oxidative conditions, highlighting the utility of the selenoxide intermediate in constructing nitrogen-containing architectures.

Table 2: Synthesis of Amines via Selenoxide Elimination of 2-Amino-organoselenides

SubstrateProduct AmineReaction ConditionsReference
2-phenyl-2-(phenylselanyl)ethan-1-amineBenzylamineOxidative conditions (e.g., H₂O₂) mdpi.com
N-benzyl-2-phenyl-2-(phenylselanyl)ethan-1-amineDibenzylamineOxidative conditions (e.g., H₂O₂) mdpi.com

Design and Synthesis of Complex Molecular Scaffolds

The reliability and mildness of the selenoxide elimination reaction have made it a valuable tool in the total synthesis of complex natural products. mdpi.com While specific applications of this compound in the total synthesis of complex molecules are not widely reported, the general strategy of using selenoxide elimination to introduce key double bonds is a common theme in natural product synthesis. This method allows for the late-stage introduction of unsaturation without resorting to harsh reaction conditions that might be incompatible with sensitive functional groups present in complex intermediates. The amino functionality in this compound could potentially be utilized as a handle for further functionalization or as a key pharmacophore in the target molecule.

Organocatalytic Applications in Chemical Transformations

The development of organocatalysis has provided green and efficient alternatives to metal-based catalysts. Chiral organoselenium compounds, including selenoxides, have been explored for their potential in asymmetric catalysis. The selenium atom in a selenoxide is stereogenic, and optically active selenoxides can be synthesized. mdpi.com These chiral selenoxides have the potential to act as organocatalysts in various transformations, such as asymmetric oxidations.

While the use of this compound as an organocatalyst has not been extensively investigated, the presence of both a stereogenic selenium center and a basic amino group offers intriguing possibilities for its application in asymmetric catalysis. The amino group could act as a directing group or a co-catalytic site, potentially enabling novel enantioselective transformations. Further research in this area could unveil new catalytic activities for this class of compounds.

Polymer Chemistry: Synthesis of Multiresponsive Selenium-Containing Polymers

Selenium-containing polymers are gaining attention due to their unique redox-responsive properties. The reversible oxidation of selenides to selenoxides and their subsequent reduction back to selenides can be exploited to create smart materials that respond to changes in the redox environment. These materials have potential applications in drug delivery, sensors, and self-healing materials. rsc.orgmdpi.comrsc.org

The incorporation of this compound or its precursor selenide into a polymer backbone or as a pendant group could impart redox-responsiveness to the material. Upon exposure to an oxidizing agent, the selenide would be converted to the more polar selenoxide, potentially leading to changes in the polymer's solubility, conformation, or self-assembly behavior. Subsequent reduction would reverse this change. The amino group could also be used for further polymer modification or to introduce pH-responsiveness, creating a dual-responsive system.

Mechanistic Aspects of Interactions with Biological Systems

Molecular Interactions with Reactive Oxygen and Nitrogen Species (ROS/RNS)

The precursor to Phenyl 2-aminoethyl selenoxide, Phenyl 2-aminoethyl selenide (B1212193) (PAESe), demonstrates significant reactivity with both reactive oxygen species (ROS) and reactive nitrogen species (RNS). This interaction is characterized by the oxidation of the selenium atom within the PAESe molecule to form the corresponding selenoxide (PAESeO). This oxidation is a key step in the compound's mechanism of action as an antioxidant.

Research has shown that peroxynitrite, a potent and cytotoxic RNS, rapidly oxidizes PAESe. nih.gov The reaction proceeds with second-order rate constants between 900 and 3000 M⁻¹s⁻¹ at a neutral pH of 7.0 and 25°C. nih.gov This rate is approximately 30,000 times greater than the rate of reaction with the ROS hydrogen peroxide under similar conditions. nih.gov High-performance liquid chromatography (HPLC) analysis has confirmed that this compound is the sole selenium-containing product in these reactions. nih.gov The stoichiometry of the reaction is one mole of PAESe oxidized for every mole of oxidant, yielding one mole of PAESeO. nih.gov The underlying mechanism for these reactions is consistent with an S(N)2-type mechanism, where the selenium atom functions as the nucleophile, attacking the oxidant. nih.gov Organoselenium compounds, in general, are readily oxidized to selenoxides in the presence of oxidants like peroxides or other ROS.

Table 1: Reaction Rate Constants of Phenyl 2-aminoethyl selenide (PAESe) with Oxidants

Oxidant Species Type Second-Order Rate Constant (M⁻¹s⁻¹) Conditions
Peroxynitrite RNS 900 - 3000 pH 7.0, 25°C
Hydrogen Peroxide ROS ~0.03 - 0.1 pH 7.0, 25°C

Data sourced from studies on PAESe and its para-substituted derivatives. nih.gov

Role in Enzyme Regulation at a Molecular Level via Redox Cycling (e.g., Glutathione (B108866) Peroxidase Mimicry)

Organoselenium compounds are recognized for their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). nih.govnih.gov This enzyme plays a crucial role in cellular defense against oxidative damage by catalyzing the reduction of hydroperoxides using glutathione (GSH) as the reductant. This compound is a key intermediate in a catalytic cycle that confers this GPx-like activity.

The general mechanism involves a redox cycle:

The reduced form of the organoselenium compound (the selenide, R-Se-R') reacts with a peroxide (e.g., H₂O₂), resulting in its oxidation to the corresponding selenoxide (R-Se(O)-R').

The selenoxide is then reduced back to the selenide by a thiol-containing molecule, such as glutathione. This step regenerates the active form of the selenium compound, allowing it to participate in further catalytic cycles.

This GPx mimicry is a cornerstone of the antioxidant activity of many organoselenium compounds. nih.gov Selenium is a vital component of several antioxidant enzymes, including glutathione peroxidase, and its presence in synthetic compounds can enhance their antioxidant capabilities. nih.govnih.gov The ability of Phenyl 2-aminoethyl selenide to reduce oxidative stress is linked to this capacity for redox cycling, where it is converted to this compound and back again. nih.govresearchgate.net

Redox Chemistry in Catecholamine Metabolism Pathways

Catecholamine metabolism, particularly that of dopamine (B1211576), is intrinsically linked to cellular redox states and is vulnerable to oxidative stress. The metabolism of dopamine by enzymes like monoamine oxidase (MAO) can produce hydrogen peroxide, a reactive oxygen species, contributing to the oxidative environment within dopaminergic neurons. sigmaaldrich.com Oxidative stress and inflammation are implicated in the neurotoxicity observed in neurodegenerative conditions such as Parkinson's disease, which is characterized by the loss of dopamine-producing neurons. nih.gov

The antioxidant properties of organoselenium compounds suggest a potential protective role within these pathways. While direct studies on the redox chemistry of this compound within catecholamine metabolism are not detailed, the neuroprotective effects of selenium-containing compounds in models of dopaminergic neurotoxicity are documented. epa.gov For instance, selenium supplementation has been shown to partially reverse the depletion of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in animal models of Parkinson's disease. nih.gov This indicates an interaction between selenium compounds and the dopaminergic system. nih.gov

The neuroprotective mechanism of organoselenium compounds is often attributed to their antioxidant and anti-inflammatory properties. nih.govresearchgate.net By acting as GPx mimics, they can neutralize harmful ROS generated during normal or pathological dopamine metabolism. This redox-modulating activity could help protect dopaminergic neurons from oxidative damage, thereby preserving the integrity of catecholamine pathways. nih.govnih.gov The ability of Phenyl 2-aminoethyl selenide to reduce oxidative stress suggests it may similarly exert a protective effect on vulnerable neurological pathways. nih.govresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Phenyl 2-aminoethyl selenide
Peroxynitrite
Hydrogen peroxide
Glutathione
Dopamine
3,4-dihydroxyphenylacetic acid (DOPAC)
Homovanillic acid (HVA)

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes to Selenoxides with Amino Substituents

The synthesis of enantiomerically pure selenoxides containing amino substituents is a significant challenge, yet it holds the key to unlocking their potential in asymmetric synthesis and as chiral ligands. Current research focuses on moving beyond classical methods to establish more efficient and highly selective strategies.

One of the most promising approaches is the asymmetric oxidation of prochiral, unsymmetrical selenides. While early attempts using chiral 2-sulfonyloxaziridines for the oxidation of simple selenides like methyl phenyl selenide (B1212193) resulted in low enantiomeric excess (ee), newer, more sterically demanding reagents have shown greater efficiency. The development of catalysts, particularly those based on chiral transition metal complexes, is a primary focus for achieving high enantioselectivity in the oxidation of amino-substituted phenyl ethyl selenides.

Another viable strategy involves the use of chiral auxiliaries. This method entails attaching a chiral group to the selenide precursor, which directs the stereochemical outcome of the oxidation step. Subsequent removal of the auxiliary yields the enantioenriched selenoxide. Research in this area is geared towards developing easily attachable and removable auxiliaries that offer high diastereoselectivity.

Kinetic resolution, where one enantiomer of a racemic selenoxide reacts faster with a chiral reagent, leaving the other enantiomer enriched, also presents a potential route. For example, racemic alkyl phenyl selenoxides have been resolved using reactions with chiral sulfonamides. Future work will likely explore enzymatic resolutions, which could offer superior selectivity under mild conditions.

These evolving synthetic strategies are crucial for producing optically active amino-substituted selenoxides, which are valuable intermediates for creating complex, stereochemically defined molecules.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Selenoxides

Method Description Advantages Challenges
Asymmetric Oxidation A prochiral selenide is oxidized using a chiral oxidizing agent or catalyst to selectively form one enantiomer of the selenoxide. Direct, potentially atom-economical. Achieving high enantioselectivity can be difficult; requires development of specialized reagents/catalysts.
Chiral Auxiliaries A chiral molecule is temporarily incorporated to guide the stereoselective oxidation, then removed. Can provide high diastereoselectivity; well-established principles. Requires additional synthetic steps for attachment and removal of the auxiliary.

| Kinetic Resolution | One enantiomer of a racemic mixture is selectively reacted or removed, enriching the other. | Can be effective for specific substrates. | Maximum theoretical yield is 50%; requires a suitable chiral reagent or catalyst. |

Exploration of New Reactivity Modes and Cascade Reactions

Beyond its classic role in syn-elimination reactions to form alkenes, the selenoxide group in Phenyl 2-aminoethyl selenoxide is a versatile functional handle for initiating more complex transformations. Research is actively exploring how this moiety can trigger novel reactivity and participate in elegant cascade reactions, where multiple chemical bonds are formed in a single, efficient sequence.

A significant area of investigation involves leveraging the initial selenoxide elimination product. For instance, the oxidation of 2-phenyl-2-(phenylselanyl)ethan-1-amines leads to a syn-elimination that produces an enamine intermediate. This enamine is then susceptible to hydrolysis in the same pot, yielding a primary or secondary amine and an aldehyde. This sequence represents a novel selenoxide elimination-triggered enamine hydrolysis, effectively functioning as a new method for amine synthesis and release.

The selenenic acid (PhSeOH) generated as a byproduct of the elimination is itself reactive and can be involved in subsequent steps or catalytic cycles. Future research aims to harness this transient species to participate in further oxidation or addition reactions within a cascade.

Furthermore, radical-initiated cascades are a burgeoning field. The selenium center can be a precursor to selenium-centered radicals, which can engage in multicomponent reactions. For example, visible-light-mediated reactions involving diselenides, alkynes, and sulfur dioxide have been developed to construct multiple C-Se and C-S bonds in a single process. Adapting such methodologies to amino-substituted selenoxides could open pathways to novel, densely functionalized molecules.

The exploration of these new reactivity patterns transforms the selenoxide from a simple leaving group into a strategic linchpin for complex molecule synthesis, enabling the construction of intricate architectures from simple starting materials.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. For organoselenium compounds, this involves developing methodologies that reduce waste, use safer solvents, and improve energy efficiency. Integrating the synthesis and reactions of this compound with flow chemistry offers a powerful platform to achieve these goals.

Flow chemistry, where reactants are continuously pumped through a reactor, provides significant advantages over traditional batch processing. These include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially hazardous reagents or unstable intermediates, such as the selenoxide itself or the peroxides used for its generation.

Precise Reaction Control: Temperature, pressure, and reaction times can be controlled with high precision, leading to higher yields, improved selectivity, and reduced byproduct formation.

Scalability: Scaling up production is achieved by running the system for longer periods, avoiding the challenges often associated with scaling up batch reactors.

Automation: Automated flow systems can streamline the synthesis of compound libraries for screening and accelerate the optimization of reaction conditions.

Specifically for selenoxide chemistry, a flow setup allows for the in situ generation of the selenoxide from the corresponding selenide, followed immediately by its elimination or participation in a cascade reaction. This "just-in-time" production avoids the decomposition of the thermally sensitive selenoxide intermediate.

Sustainable approaches also include the use of greener solvents or even solvent-free reaction conditions. Methodologies employing alternative energy sources like microwave irradiation or sonochemistry are also being explored to accelerate selenium-based reactions and reduce energy consumption. The combination of these sustainable techniques with the efficiencies of flow chemistry is a key direction for the future of organoselenium synthesis.

Advanced Computational Methodologies for Predictive Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions. For reactions involving this compound, these methods provide deep mechanistic insights that are difficult to obtain through experiments alone.

DFT calculations are used to model various aspects of selenoxide elimination and related reactions:

Mechanism Elucidation: Computational studies have confirmed the concerted, five-centered syn-elimination pathway as the operative mechanism for selenoxide elimination. They allow for the precise characterization of transition state geometries and energies.

Reactivity Prediction: By calculating the activation energies for different substrates, DFT can predict how substituents on the phenyl ring or the ethylamino backbone will affect the rate of elimination. This predictive power allows chemists to design substrates with optimal reactivity for specific applications.

Understanding Side Reactions: Computational models can help to understand and predict potential side reactions, such as the seleno-Pummerer reaction, enabling the design of reaction conditions that minimize unwanted byproducts.

Solvent Effects: The influence of different solvent environments on reaction rates and equilibria can be modeled, aiding in the selection of the optimal solvent for a given transformation.

The activation strain analysis (ASA) methodology is one advanced computational technique applied to selenoxide elimination. This method deconstructs the activation energy into contributions from the structural distortion of the reactants (strain) and the stabilizing interactions between them, providing a detailed picture of the factors that control the reaction barrier.

Future applications will likely involve the use of machine learning and artificial intelligence, trained on data from both computational studies and experimental results, to create highly accurate predictive models for reaction outcomes. This will accelerate the discovery and optimization of new selenium-based reactions, reducing the need for extensive empirical screening.

Table 2: Applications of DFT in Studying Selenoxide Reactions

Application Area Insights Provided Impact on Research
Mechanistic Analysis Confirms the syn-elimination pathway; characterizes transition state structures and energies. Provides fundamental understanding; validates experimental observations.
Reactivity Tuning Calculates activation barriers to predict the effect of electronic and steric modifications. Guides the rational design of new substrates and reagents with desired reactivity.
Side Reaction Profiling Models alternative reaction pathways to identify conditions that favor undesired products. Helps in optimizing reaction conditions to improve yield and purity.

| Solvent Optimization | Simulates reaction energetics in various solvents to predict their effect on reaction rates. | Reduces the experimental effort required for solvent screening. |

Design of Selenium-Based Probes for Fundamental Chemical Biology Studies

The redox-active nature of the selenium atom makes organoselenium compounds highly attractive for applications in chemical biology, particularly as fluorescent probes for detecting biologically relevant molecules. The reversible oxidation of a selenide to a selenoxide can be ingeniously coupled to a change in the photophysical properties of a fluorophore, creating a molecular sensor.

The design of such probes typically involves three key components: a fluorophore (the light-emitting part), a recognition moiety (the selenium atom), and a linker. The general principle is that the selenide quenches the fluorescence of the fluorophore through a process like photo-induced electron transfer (PET). Upon oxidation to the selenoxide by an analyte, such as a reactive oxygen species (ROS), the PET process is inhibited, and fluorescence is "turned on".

This compound derivatives are promising candidates for this application for several reasons:

Tunable Redox Potential: The electronic properties of the selenium atom can be fine-tuned by placing substituents on the phenyl ring, allowing for the design of probes that are selective for specific ROS (e.g., hydrogen peroxide vs. peroxynitrite).

Biocompatibility and Targeting: The amino group can be modified to improve water solubility or to attach targeting ligands that direct the probe to specific subcellular organelles, such as mitochondria or lysosomes.

Versatility in Fluorophore Attachment: The molecular scaffold allows for straightforward attachment to a wide variety of fluorophores, enabling the creation of probes that emit light across the visible spectrum.

Future research in this area will focus on creating the next generation of selenium-based probes with enhanced sensitivity, selectivity, and faster response times. There is also significant interest in developing ratiometric probes, which exhibit a shift in emission wavelength upon reaction, and probes suitable for advanced imaging techniques. These molecular tools are essential for studying the intricate roles of redox processes in cellular health and disease.

Q & A

Q. What are the established synthetic protocols for Phenyl 2-aminoethyl selenoxide, and how do reaction conditions influence yield?

this compound is typically synthesized via oxidation of its selenide precursor. A common method involves using sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) as oxidants under controlled temperatures (e.g., reflux conditions). For example, selenide intermediates can be oxidized to selenoxides at low temperatures (-20°C) to minimize side reactions . Critical parameters include solvent choice (e.g., CCl₄ for thermolysis stability) and stoichiometric control of the oxidant to avoid overoxidation or decomposition .

Q. What mechanistic pathways govern the syn elimination of alkyl phenyl selenoxides?

Syn elimination in selenoxides proceeds via a concerted mechanism where the β-hydrogen and selenium oxygen align in a coplanar transition state, leading to olefin formation. This process competes with selenenic acid (RSeOH) readdition, which generates hydroxy selenides (e.g., 1/3-hydroxyethyl phenyl selenide) as byproducts. The dominance of either pathway depends on solvent polarity, temperature, and the presence of additives like amines .

Advanced Research Questions

Q. How can solvent effects and additives be optimized to suppress undesired selenenic acid readdition during thermolysis?

Protic solvents (e.g., acetic acid) slow elimination rates by stabilizing selenoxide through hydrogen bonding, favoring hydroxy selenide formation. Conversely, aprotic solvents (e.g., CDCl₃) accelerate syn elimination. To suppress selenenic acid readdition, tertiary amines (e.g., Et₃N) or hindered secondary amines can be added to scavenge reactive intermediates. Excess oxidants (e.g., H₂O₂) must also be maintained to prevent redox equilibria from reverting to selenides .

Q. What experimental strategies mitigate hydrogen peroxide decomposition during selenoxide synthesis?

Selenoxides catalyze H₂O₂ decomposition, which reduces oxidant availability and promotes side reactions. To counteract this:

  • Perform oxidations at low temperatures (<0°C) to slow H₂O₂ degradation.
  • Use a two-step protocol: (1) oxidize selenide to selenoxide at low temperature, then (2) isolate the selenoxide before thermolysis.
  • Employ alternative oxidants (e.g., NaIO₄) in non-aqueous media to avoid competitive H₂O₂ pathways .

Q. How do electron-withdrawing substituents influence the rate and selectivity of selenoxide elimination?

Electron-withdrawing groups (e.g., carbonyls, nitriles) adjacent to the elimination site accelerate syn elimination by stabilizing the transition state. For example, α,β-unsaturated selenoxides eliminate rapidly, minimizing selenenic acid readdition. This effect is critical in designing substrates for high-yield olefin generation .

Data Contradiction and Analysis

Q. How can discrepancies in product yields between intramolecular vs. intermolecular selenenic acid additions be resolved?

Intramolecular additions (e.g., cyclization reactions) are less affected by additives like amines due to proximity effects, while intermolecular reactions are highly sensitive to base concentration. For example, ethyl phenyl selenoxide forms 50–85% hydroxy selenide in CDCl₃, but this is suppressed entirely by alkyl amines. Experimental replication under strictly controlled solvent and additive conditions is essential to reconcile such discrepancies .

Q. Why do some studies report incomplete conversion of selenoxide to olefin even after prolonged thermolysis?

Thermodynamic equilibria between elimination and readdition pathways can limit olefin yields. For instance, in CDCl₃, hydroxy selenide formation plateaus at ~85% even after 360 minutes (Table I, ). To drive reactions to completion, use polar aprotic solvents (e.g., THF) or introduce trapping agents (e.g., molecular sieves) to remove water, shifting equilibrium toward olefin .

Methodological Recommendations

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR identify selenoxide-specific shifts (e.g., deshielded β-protons).
  • LC-MS/MS : Quantifies purity and detects trace byproducts (e.g., hydroxy selenides).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How should researchers design kinetic studies to compare selenoxide elimination rates?

Use time-resolved NMR or GC-MS to monitor product ratios (e.g., olefin vs. hydroxy selenide) under isothermal conditions. Rate constants (t½) can be derived from ln[concentration] vs. time plots. Solvent effects (e.g., protic vs. aprotic) and substituent electronic profiles should be systematically varied .

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